molecular formula C6H15Cl6OS B1602697 Triethyloxonium hexachloroantimonate CAS No. 3264-67-3

Triethyloxonium hexachloroantimonate

Cat. No.: B1602697
CAS No.: 3264-67-3
M. Wt: 437.7 g/mol
InChI Key: QHWUSZRAYQUNCY-UHFFFAOYSA-H
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Description

Triethyloxonium hexachloroantimonate is a chemical compound with the formula (C2H5)3OSbCl6. It is known for its role as a strong methylating agent and is related to Meerwein’s reagent. This compound is often used in organic synthesis and various industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

Triethyloxonium hexachloroantimonate plays a significant role in biochemical reactions, particularly as a reagent in organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can conjugate with reduced glutathione, a crucial antioxidant in cells, to detoxify both endogenous and exogenous hydrophobic electrophiles . This interaction is vital for maintaining cellular redox balance and protecting cells from oxidative stress.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to regulate negatively CDK5 activity via p25/p35 translocation, which is essential for preventing neurodegeneration . Additionally, it can impact glucose metabolism by interfering with enzymes involved in glycogenolysis and gluconeogenesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a single-electron oxidant, effectively p-doping single-walled carbon nanotube (SWCNT) films . This doping process enhances the electrical conductivity of SWCNT films, making them suitable for technological applications. Furthermore, it can conjugate with reduced glutathione, regulating cellular redox balance and preventing oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term exposure to this compound has been associated with adverse effects on cellular function, including the potential for antimony toxicity . It is essential to monitor the stability and degradation of the compound to ensure accurate experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate biochemical pathways without causing significant toxicity. At high doses, it can lead to toxic effects, including antimony poisoning and pneumoconiosis . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to catalyze isomerization reactions that contribute to the biosynthesis of steroid hormones . Additionally, it can affect metabolic flux and metabolite levels by interfering with enzymes involved in glucose metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported via specific transporters or binding proteins, influencing its localization and accumulation . For example, it has been used to dope SWCNT films, enhancing their electrical conductivity and stability . These properties make it a valuable tool in various technological applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and extracellular space . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding its subcellular localization is crucial for elucidating its biochemical and cellular effects.

Preparation Methods

Triethyloxonium hexachloroantimonate can be synthesized through the reaction of triethyloxonium tetrafluoroborate with antimony pentachloride. The reaction typically occurs in a dry, inert atmosphere to prevent hydrolysis and other side reactions. The synthetic route involves the transfer of an ethyl group from the oxygen atom to the chlorine atom within the ion pair .

Chemical Reactions Analysis

Triethyloxonium hexachloroantimonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include aromatic compounds, nucleophiles, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Triethyloxonium hexachloroantimonate is similar to other oxonium salts like triethyloxonium tetrafluoroborate and trimethyloxonium hexachloroantimonate. it is unique in its ability to act as a selective oxidant for aromatic donors and its specific decomposition products .

Similar Compounds

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in various scientific and industrial processes.

Properties

IUPAC Name

hexachloroantimony(1-);triethyloxidanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O.6ClH.Sb/c1-4-7(5-2)6-3;;;;;;;/h4-6H2,1-3H3;6*1H;/q+1;;;;;;;+5/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWUSZRAYQUNCY-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[O+](CC)CC.Cl[Sb-](Cl)(Cl)(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl6OSb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3264-67-3
Record name Oxonium, triethyl-, (OC-6-11)-hexachloroantimonate(1-) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3264-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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